N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]thiourea is a useful research compound. Its molecular formula is C16H18BrF3N4S and its molecular weight is 435.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.03876 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Unexpected Reaction Mechanisms
Research has demonstrated unexpected reaction mechanisms involving thiourea compounds, where ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates react with thiourea to produce N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides through ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation. This unexpected mechanism was studied using HPLC/MS, showcasing the potential for creating novel compounds with unique properties (Ledenyova et al., 2018).
Apoptotic Activity in Cancer Research
New pyrazole thiourea chimeric derivatives have been synthesized and shown to exhibit significant apoptotic effects in human cancer cells. The structure of these compounds was confirmed by NMR and IR spectra, with studies indicating that some derivatives, particularly N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea, significantly induce apoptosis, highlighting their potential as anti-cancer drugs (Nițulescu et al., 2015).
Antitubercular and Anticonvulsant Activities
Thiourea derivatives have also been explored for their antitubercular and anticonvulsant activities. A study on N-substituted-N'-(3,5-di/1,3,5-trimethylpyrazole-4-yl)thioureas revealed remarkable anticonvulsant activity, with in vivo metabolism studies in rats providing insights into the potential metabolic pathways, offering a foundation for further development of therapeutic agents (Kaymakçıoğlu et al., 2003).
Novel Synthesis Approaches
The synthesis of pyrazolyloxothiazolidine derivatives from 1-substituted 3-[3-(methyl/phenyl)-1H-pyrazol-5-yl]thioureas has been documented, providing a rationale for these conversions and opening new avenues for the synthesis of structurally diverse compounds with potential biological activities (Hassan et al., 2012).
Herbicidal Activities
Research into the herbicidal activities of thiourea derivatives has led to the synthesis of novel compounds demonstrating significant inhibitory effects against various plant species, suggesting their potential application in agriculture for weed control (Fu-b, 2014).
Properties
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-[2-(trifluoromethyl)phenyl]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrF3N4S/c1-10-14(17)11(2)24(23-10)9-5-8-21-15(25)22-13-7-4-3-6-12(13)16(18,19)20/h3-4,6-7H,5,8-9H2,1-2H3,(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUYELMZZBZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=S)NC2=CC=CC=C2C(F)(F)F)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrF3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.